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Compound of Interest

Compound Name:
5-Chloro-4-iodo-2,3-

dimethoxypyridine

CAS No.: 1299607-43-4

Cat. No.: B1487655 Get Quote

Executive Technical Summary
5-Chloro-4-iodo-2,3-dimethoxypyridine is a highly functionalized pyridine scaffold serving as

a strategic "linchpin" in diversity-oriented synthesis. Its value lies in the orthogonal reactivity of

its halogen substituents: the C4-iodine atom is highly labile for palladium-catalyzed cross-

couplings (Suzuki-Miyaura, Sonogashira) at low temperatures, while the C5-chlorine atom

remains inert, preserving a handle for subsequent late-stage diversification.

Correct structural assignment is critical; the regiochemical outcome of its synthesis (C4-

iodination vs. C6-iodination) determines downstream utility. This guide details a self-validating

analytical workflow to unambiguously confirm the 2,3-dimethoxy-4-iodo-5-chloro substitution

pattern.

Synthesis & Regiochemical Origin
To understand the structure, one must understand its genesis. The molecule is typically

synthesized via Directed Ortho Metalation (DoM) of 5-chloro-2,3-dimethoxypyridine.

The Cooperative Directing Effect
The regioselectivity is governed by the cooperative directing effects of the C3-methoxy group

and the C5-chlorine atom.
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C3-OMe: A strong Directed Metalation Group (DMG) that chelates lithium, directing

deprotonation to the ortho position (C4).

C5-Cl: An inductively withdrawing group that acidifies the adjacent protons (C4 and C6).

Outcome: The C4 position is synergistically activated by both the C3-OMe (chelation) and

C5-Cl (induction), making it the exclusive site of lithiation/iodination.

Diagram 1: Synthesis & Regioselectivity Pathway

Regiocontrol Logic

5-Chloro-2,3-dimethoxypyridine Lithiation (TMPLi or LDA)
-78°C, THF
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 Regioselective Deprotonation Electrophile Quench (I2) Iodination 5-Chloro-4-iodo-2,3-dimethoxypyridine
(Target)

 Formation

C3-OMe directs to C4

C5-Cl activates C4
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Caption: Figure 1. Regioselective synthesis pathway driven by cooperative directing effects

(DoM).

Molecular Structure Analysis (The Core)
The "Self-Validating" NMR Protocol
The primary challenge in analyzing poly-substituted pyridines is distinguishing between

regioisomers (e.g., 4-iodo vs. 6-iodo). The following protocol uses Nuclear Overhauser Effect

(NOE) as a binary decision gate.

The Hypothesis[1][2][3][4][5][6][7][8][9][10][11]
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Target Structure (4-Iodo): The single aromatic proton is at C6. It is flanked by the Ring

Nitrogen and the C5-Chlorine. It is spatially distant from the methoxy groups.

Undesired Isomer (6-Iodo): The single aromatic proton is at C4. It is spatially adjacent to the

C3-Methoxy group.

Experimental Workflow
1H NMR Acquisition: Acquire a standard proton spectrum in CDCl₃ or DMSO-d₆.

Expected Signal: A sharp singlet integrating to 1H (the aromatic proton) typically between

7.80 – 8.20 ppm (deshielded by alpha-nitrogen).

1D NOE / NOESY Experiment: Irradiate the methoxy signals (3.8 - 4.0 ppm).

Validation Logic:

Result A (Target): NOE enhancement observed only between methoxy groups. NO

enhancement of the aromatic singlet. -> CONFIRMED: Proton is at C6 (Target).

Result B (Isomer): Strong NOE enhancement observed between C3-OMe and the

aromatic singlet. -> REJECTED: Proton is at C4.

Diagram 2: NMR Logic Tree for Structural Assignment
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Caption: Figure 2. Binary decision tree for confirming regiochemistry via NOE spectroscopy.

Quantitative Data Summary
The following table summarizes the expected spectral characteristics derived from substituent

chemical shift increments (SCS) and validated against similar pyridine congeners.
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Analytical Mode Signal / Parameter Expected Value Structural Insight

1H NMR δ (H-C6)
7.95 ± 0.15 ppm (s,

1H)

Deshielded by N-

atom; singlet confirms

full substitution at C2-

C5.

1H NMR δ (OMe)
3.90 - 4.05 ppm (s,

6H)

Two distinct singlets

(C2 vs C3) or

overlapping; confirms

dimethoxy motif.

13C NMR C-I (C4) 95 - 105 ppm

Significant upfield shift

due to Iodine's "Heavy

Atom Effect".

13C NMR C-Cl (C5) 120 - 130 ppm
Typical aromatic

chloride shift.

MS (ESI+) Isotope Pattern
M (100%) / M+2

(32%)

Characteristic 3:1 ratio

of Chlorine. Iodine is

monoisotopic (no M+2

contribution).

HRMS [M+H]+ 299.9283 (Calc.)
Formula:

C7H8ClINO2

Functional Reactivity Profile
For drug development professionals, the utility of this molecule is defined by its Chemo-

selectivity.

Orthogonal Cross-Coupling
The bond dissociation energy (BDE) difference between C-I and C-Cl allows for sequential

functionalization.

Site A (C4-Iodo): Reacts at Room Temperature (RT) to 50°C.

Reagents: Aryl boronic acids (Suzuki), Terminal alkynes (Sonogashira).
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Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Site B (C5-Chloro): Requires elevated temperatures (>90°C) or specialized ligands (e.g.,

Buchwald ligands like XPhos).

Implication: You can install a complex R-group at C4 without disturbing the C5-Cl handle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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